![molecular formula C17H24O2 B2968661 2-(Benzyloxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane CAS No. 1212318-48-3](/img/structure/B2968661.png)
2-(Benzyloxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of the bicyclo[2.2.1]heptane structure . Bicyclo[2.2.1]heptane, also known as norbornane, is a saturated hydrocarbon with two fused cyclopropane rings . The prefix “2-(Benzyloxy)-4-isopropyl-1-methyl-” suggests that the compound has functional groups attached to the bicyclo[2.2.1]heptane core, including a benzyloxy group at the 2nd position, an isopropyl group at the 4th position, and a methyl group at the 1st position .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the bicyclo[2.2.1]heptane core with the aforementioned functional groups attached at the specified positions . The exact structure would depend on the specific locations and orientations of these groups.Chemical Reactions Analysis
Again, while specific reactions involving “2-(Benzyloxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane” are not available, similar compounds have been involved in various reactions . For instance, diazabicyclo[2.2.1]heptanes have been used in asymmetric Michael additions .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Research on bicyclic compounds, including those similar to the specified compound, focuses on synthesizing novel analogues and derivatives for various applications. For instance, the synthesis of 7-substituted 2-azabicyclo[2.2.1]heptanes serves as key intermediates for creating new epibatidine analogues. These processes involve intricate steps such as nucleophilic substitution and ring transformations, showcasing the compound's versatility in organic synthesis (Malpass & White, 2004).
Chemical Transformations
The compound's framework facilitates various chemical transformations, including asymmetric synthesis and intramolecular reactions. Studies have demonstrated its utility in constructing amino acid derivatives and polyhydroxylated compounds through methods like Aza-Diels-Alder reactions and 1,3-dipolar cycloaddition, highlighting its role in generating complex molecular architectures (Waldmann & Braun, 1991); (Gębarowski & Sas, 2001).
Medicinal Chemistry Applications
Bicyclic compounds like the one are pivotal in medicinal chemistry, particularly in the synthesis of constrained amino acids and analogues of glutamic acid. These efforts aim at exploring therapeutic potentials and enhancing drug discovery processes, as seen in the synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids (Hart & Rapoport, 1999).
Molecular Modeling and Metabolic Studies
The compound's structural motif is also significant in modeling metabolic pathways and understanding the oxidative degradation of organic molecules. For instance, studies involving the oxidation of benzene oxide/oxepin to model benzene's metabolism showcase the relevance of such bicyclic structures in toxicological research (Bleasdale et al., 1997).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 7-oxabicyclo[221]heptane derivatives, have been used in fragment-based drug discovery (FBDD), where they interact with various molecular targets .
Mode of Action
It’s known that the 7-oxabicyclo[221]heptane framework can undergo directed Pd-catalysed β-(hetero)arylation . This process results in arylated products with complete diastereoselectivity .
Biochemical Pathways
Similar compounds have been shown to interact with various biochemical pathways in the context of drug discovery .
Pharmacokinetics
It’s known that compounds with a high fraction of sp3-hybridised carbon content (fsp3) like this one are more likely to exhibit high aqueous solubility, and by extension, may have high bioavailability .
Result of Action
Similar compounds have been shown to cause genotoxic effects, inducing bacterial sos response and oxidative effects .
Action Environment
It’s known that the synthesis of similar compounds can be influenced by various factors, including pressure .
Propiedades
IUPAC Name |
1-methyl-2-phenylmethoxy-4-propan-2-yl-7-oxabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-13(2)17-10-9-16(3,19-17)15(11-17)18-12-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOXSAWQBLHRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(O1)(C(C2)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
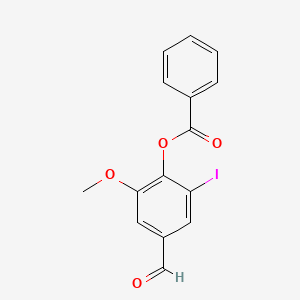
![7-[(3-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2968580.png)
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2968586.png)
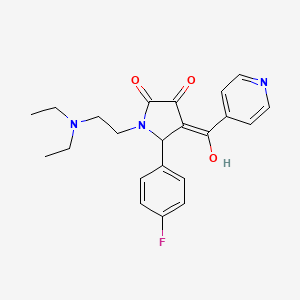
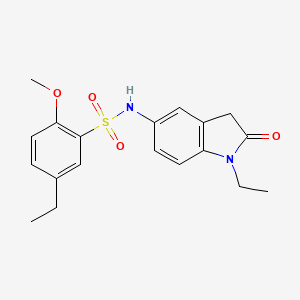
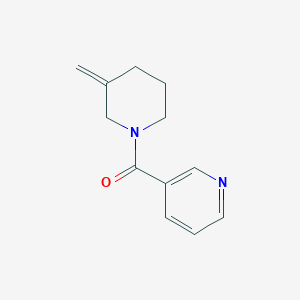
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/no-structure.png)
![4-[3-(2,4-Dimethylphenoxy)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-2-yl]benzonitrile](/img/structure/B2968594.png)
![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2968597.png)
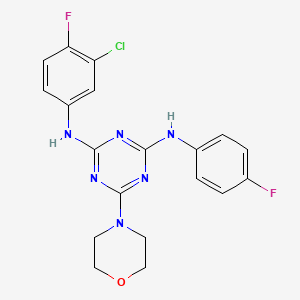
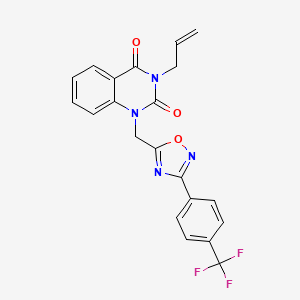
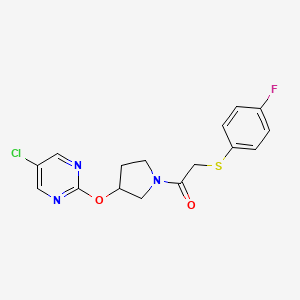
![2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2968601.png)
